(5-Bromo-6-chloropyridin-2-yl)methanamine
Description
Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis and Heterocyclic Chemistry
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental scaffolds in chemistry. Their importance stems from their presence in a vast array of biologically active compounds, including natural products like vitamins and alkaloids, as well as synthetic pharmaceuticals and agrochemicals. The pyridine ring is a key structural motif in numerous FDA-approved drugs, where it can influence solubility, basicity, and the ability to form hydrogen bonds, thereby modulating pharmacological activity.
In organic synthesis, pyridine derivatives serve as versatile building blocks, ligands, and catalysts. The nitrogen atom imparts unique electronic properties to the ring, differentiating its reactivity from that of benzene (B151609) and enabling a wide range of chemical transformations. These compounds are crucial components in the development of functional materials, such as conducting polymers and luminescent materials, making them indispensable in both academic research and industrial applications.
Halogenated Pyridines as Versatile Synthetic Intermediates
The introduction of halogen atoms onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyridines are key precursors for the construction of more complex molecules through a variety of cross-coupling reactions. The carbon-halogen (C-Hal) bond serves as a synthetic "handle," allowing for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds.
Methods such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are frequently employed to functionalize halopyridines. This strategy is vital in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity. The ability to selectively introduce different substituents at specific positions on the pyridine core makes halogenated pyridines exceptionally valuable in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemicals. nih.govacs.org Recent advancements have even enabled the selective functionalization of specific C-H bonds through temporary transformation into more reactive intermediates, further expanding the synthetic toolkit. acs.org
Strategic Positioning of (5-Bromo-6-chloropyridin-2-yl)methanamine as a Key Building Block in Chemical Synthesis
This compound is a trifunctional building block of significant synthetic potential. Its value lies in the distinct reactivity of its three functional components: a bromo group at the 5-position, a chloro group at the 6-position, and a methanamine group at the 2-position. This arrangement allows for a high degree of control over sequential chemical modifications.
The differential reactivity of the C-Br and C-Cl bonds is particularly strategic. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. rsc.org This chemoselectivity enables the selective functionalization of the 5-position via reactions like Suzuki or Sonogashira coupling, while leaving the chloro group at the 6-position intact for a subsequent, different transformation. researchgate.net The 6-position, being adjacent to the ring nitrogen, is also activated towards nucleophilic aromatic substitution (SNAr).
Simultaneously, the primary amine of the methanamine group at the 2-position offers another orthogonal site for modification. It can readily undergo reactions such as acylation to form amides, alkylation, or reductive amination to build more complex side chains. This trifunctional nature makes this compound a powerful intermediate for constructing polysubstituted pyridine derivatives with precise control over the final architecture, a crucial advantage in the synthesis of targeted molecules for pharmaceutical and materials science applications.
Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the title compound.
| Property | Value |
|---|---|
| CAS Number | 871728-53-9 arctomsci.com |
| Molecular Formula | C₆H₆BrClN₂ |
| Molecular Weight | 221.49 g/mol |
| Structure | A pyridine ring substituted with a bromine atom at position 5, a chlorine atom at position 6, and a methanamine group (-CH₂NH₂) at position 2. |
Table 2: Synthetic Utility of this compound This interactive table outlines the potential chemical reactions at each functional site of the molecule.
| Reactive Site | Position | Potential Reaction Types |
|---|---|---|
| C-Br Bond | 5 | Suzuki-Miyaura Coupling, Sonogashira Coupling, Heck Reaction, Stille Coupling, Reductive dehalogenation |
| C-Cl Bond | 6 | Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling (harsher conditions) |
| -CH₂NH₂ Group | 2 | Amide Bond Formation (Acylation), Reductive Amination, N-Alkylation, Urea/Thiourea Formation |
| Pyridine Nitrogen | 1 | N-Oxidation, Quaternization |
Current Research Landscape and Underexplored Facets of Related Pyridinemethanamines
Research involving pyridinemethanamine derivatives is an active area, particularly in medicinal chemistry. Studies have shown that compounds incorporating this scaffold can exhibit potent biological activities. For example, derivatives have been investigated as selective 5-HT1A receptor agonists, which are relevant for treating depression and anxiety. Other research has focused on developing pyridinemethanamine-based compounds as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), presenting a promising strategy for new antitubercular agents.
Despite this progress, many facets of substituted pyridinemethanamines, especially those with complex halogenation patterns like this compound, remain underexplored. The unique electronic and steric environment of this molecule could be leveraged in areas beyond traditional medicinal chemistry. For instance, its potential as a specialized ligand in coordination chemistry or organometallic catalysis has not been extensively investigated. The development of novel synthetic methodologies that can further exploit the subtle reactivity differences between the two halogen atoms could open new pathways for skeletal editing and late-stage functionalization of complex molecules. Furthermore, incorporating this building block into novel polymers or functional materials could lead to materials with unique photophysical or electronic properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
871728-53-9 |
|---|---|
Molecular Formula |
C6H6BrClN2 |
Molecular Weight |
221.48 g/mol |
IUPAC Name |
(5-bromo-6-chloropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H,3,9H2 |
InChI Key |
KPZURHJJIQHLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CN)Cl)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 6 Chloropyridin 2 Yl Methanamine and Analogues
Strategies for Construction of the Halogenated Pyridine (B92270) Core
The de novo synthesis of polysubstituted pyridines is a formidable challenge in organic chemistry. The development of robust methods to control the regiochemistry of substituents is paramount. While direct synthesis of the specific (5-Bromo-6-chloropyridin-2-yl) core is often bespoke, several powerful, generalizable strategies exist for creating analogous halogenated and functionalized pyridine rings. These methodologies often build the ring from acyclic precursors, allowing for precise installation of desired functional groups.
Transition Metal-Mediated Cycloaddition Reactions in Pyridine Synthesis
Transition-metal catalysis provides an elegant and atom-economical pathway to pyridine derivatives through cycloaddition reactions. scilit.comnih.gov The [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a particularly powerful tool for the one-step construction of the pyridine ring. nih.gov This reaction class allows for the formation of multiple bonds simultaneously, leading to rapid increases in molecular complexity from simple starting materials. nih.govrsc.org
Various transition metals, including cobalt, rhodium, nickel, and ruthenium, have been employed to catalyze these transformations, with the choice of metal and ligand being crucial for controlling the reaction's efficiency and regioselectivity. scilit.comresearchgate.net For instance, ruthenium-catalyzed [2+2+2] cycloaddition between α,ω-diynes and cyanamides has been developed as a mild and efficient route to access 2-aminopyridines with excellent regioselectivity. researchgate.net The incorporation of halo-substituted alkynes or nitriles into these cycloaddition schemes presents a viable, albeit challenging, route to halogenated pyridines. The primary advantage of this method is the ability to construct the fully substituted aromatic ring in a single, highly convergent step. nih.gov
Table 1: Overview of Transition Metal Catalysts in Pyridine Synthesis
| Catalyst System | Reactants | Product Type | Key Advantages |
|---|---|---|---|
| Cobalt Complexes | Alkynes, Nitrile | Substituted Pyridines | High regioselectivity, mild conditions |
| Rhodium/Chiral Ligands | Diynes, Nitrile | Chiral Pyridines | Asymmetric induction, high enantioselectivity |
| Ruthenium Complexes | α,ω-Diynes, Cyanamides | 2-Aminopyridines | Atom-economical, excellent regioselectivity. researchgate.net |
| Nickel/NHC Ligands | Alkynes, Nitrile | Polysubstituted Pyridines | High efficiency, functional group tolerance |
Organocatalytic Approaches to Functionalized Pyridines
Organocatalysis has emerged as a powerful platform for the synthesis of complex molecules, avoiding the use of potentially toxic and expensive transition metals. These reactions often rely on the activation of substrates through the formation of transient, reactive intermediates like enamines or iminium ions. While the direct asymmetric halogenation of pyridine rings is challenging, organocatalytic methods can be employed to construct chiral precursors that are later converted to halogenated pyridines. nih.gov
A notable development is the use of dithiophosphoric acid as a multifunctional organocatalyst in the photochemical functionalization of pyridines. acs.org This catalyst can act sequentially as a Brønsted acid, a single-electron transfer (SET) reductant, and a hydrogen atom abstractor, enabling the coupling of pyridinyl radicals with allylic radicals with distinct positional selectivity. acs.org This strategy allows for the functionalization of pyridines at the C4 position, even in the presence of meta-halogen substituents. acs.org Such methods provide novel pathways for introducing functionality that complements traditional approaches. acs.org
Sustainable and Green Chemical Synthesis Techniques
In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign synthetic routes to pyridine derivatives. These techniques focus on minimizing waste, reducing energy consumption, and using less hazardous materials.
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry by dramatically reducing reaction times from hours to minutes and often improving product yields. jocpr.comnih.gov The rapid, uniform heating provided by microwave irradiation can accelerate reaction rates and minimize the formation of side products. jocpr.com
This technology has been successfully applied to various pyridine syntheses, including multicomponent reactions and cycloadditions. nih.govmdpi.com For example, a one-pot, four-component reaction to produce novel pyridine derivatives demonstrated excellent yields (82–94%) in just 2–7 minutes under microwave irradiation, compared to lower yields (71–88%) over 6–9 hours with conventional heating. acs.org Solvent-free, microwave-assisted syntheses of thieno[2,3-b]pyridines have also been reported, yielding products in good to excellent yields within 5 minutes and allowing for the catalyst to be recycled. mdpi.com The selective mono- or di-amination of 2,6-dibromopyridine (B144722) can also be achieved efficiently using microwave irradiation in water, a green solvent. acs.org
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis
| Reaction Type | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Four-Component Pyridine Synthesis | Microwave Irradiation (Ethanol) | 2–7 min | 82–94% | acs.org |
| Four-Component Pyridine Synthesis | Conventional Heating (Reflux in Ethanol) | 6–9 h | 71–88% | acs.org |
| Friedländer Synthesis of 8-hydroxyquinolines | Microwave Irradiation | Not specified | 72% | nih.gov |
| Friedländer Synthesis of 8-hydroxyquinolines | Conventional Heating | Not specified | 34% | nih.gov |
| Synthesis of quinoline-fused 1,4-benzodiazepines | Microwave Irradiation (80 °C) | Not specified | 92–97% | nih.gov |
| Synthesis of quinoline-fused 1,4-benzodiazepines | Conventional Heating | Not specified | 62–65% | nih.gov |
Ionic liquids (ILs) are salts with low melting points that are increasingly used as green solvents and catalysts in organic synthesis. nih.gov Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. sid.irionike.com
Task-specific ionic liquids, where a catalytic moiety is incorporated into the cation or anion, have been designed to promote specific reactions. For instance, a nicotine-based ionic liquid has been used as a green catalyst for the Huisgen cycloaddition reaction to produce pyridine derivatives, with the polar IL medium stabilizing charged intermediates and enhancing reaction rates. sid.ir Pyridinium-based ILs have also been synthesized and utilized as catalysts for various organic transformations, including the one-pot synthesis of β-amino carbonyl derivatives and Gem-bisamides. nih.govacs.org The use of ultrasound irradiation in conjunction with ILs can further enhance reaction efficiency, as demonstrated in the synthesis of 4-dimethylaminopyridinium derivatives. nih.gov
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all starting materials. bohrium.com This strategy aligns with green chemistry principles by maximizing atom economy, minimizing purification steps, and reducing solvent waste. acsgcipr.orgresearchgate.net
The synthesis of pyridines is well-suited to MCR strategies. acsgcipr.org The Hantzsch pyridine synthesis and the Bohlmann-Rahtz synthesis are classic examples that can be adapted to one-pot procedures. acsgcipr.org Modern MCRs often employ green methodologies, such as microwave heating or the use of eco-friendly catalysts, to further improve their sustainability profile. bohrium.com For instance, a one-pot, four-component reaction utilizing microwave irradiation in ethanol (B145695) provides a rapid and high-yield route to highly functionalized pyridines. nih.govacs.org These reactions are prized for their operational simplicity and their ability to generate diverse libraries of complex molecules from readily available starting materials. bohrium.com
Installation of the Methanamine Moiety
The introduction of the methanamine group at the 2-position of the 5-bromo-6-chloropyridine scaffold is a pivotal step in the synthesis of the target compound. Several classical and modern organic transformations can be employed to achieve this, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.
Reductive Amination Processes for Pyridinemethanamines
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. In the context of synthesizing pyridinemethanamines, this process typically involves the reaction of a pyridine-2-carbaldehyde with an amine source, followed by the in-situ reduction of the resulting imine or iminium ion.
The synthesis of (5-Bromo-6-chloropyridin-2-yl)methanamine via this route would commence with the corresponding aldehyde, 5-bromo-6-chloro-pyridine-2-carbaldehyde. This aldehyde can be condensed with ammonia (B1221849) or a protected ammonia equivalent to form an intermediate imine. Subsequent reduction with a suitable reducing agent affords the desired primary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity.
| Precursor | Amine Source | Reducing Agent | Solvent | Conditions | Product | Yield (%) |
| 5-Bromo-6-chloro-pyridine-2-carbaldehyde | NH₃ (in solution) | NaBH(OAc)₃ | Dichloroethane | Room Temperature, 12h | This compound | ~75-85 |
| 5-Bromo-6-chloro-pyridine-2-carbaldehyde | NH₄OAc | NaBH₃CN | Methanol | pH 6-7, Room Temperature, 24h | This compound | ~60-70 |
Note: The yields presented are typical for analogous reductive amination reactions and may vary based on specific reaction optimization.
Reduction of Cyanohydrins to Methanamines
An alternative pathway to pyridinemethanamines involves the reduction of a cyanohydrin intermediate. This method starts with the corresponding pyridine-2-carbonitrile. The nitrile group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
For the synthesis of this compound, the precursor would be 5-bromo-6-chloro-2-cyanopyridine. The robust nature of the nitrile group requires potent reducing agents. LiAlH₄ in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is highly effective for this transformation. Careful quenching of the reaction is necessary to protonate the resulting aluminate complex and liberate the free amine.
| Precursor | Reducing Agent | Solvent | Conditions | Product | Yield (%) |
| 5-Bromo-6-chloro-2-cyanopyridine | LiAlH₄ | Tetrahydrofuran | 0 °C to Room Temperature, 4h | This compound | >90 |
| 5-Bromo-6-chloro-2-cyanopyridine | H₂ (g), Raney Ni | Methanol/NH₃ | High Pressure, 80 °C, 12h | This compound | ~80-90 |
Note: The yields are based on established nitrile reduction methodologies.
Amination via Nucleophilic Substitution on Halomethylpyridines
Nucleophilic substitution reactions on halomethylpyridines provide a direct route to the corresponding aminomethyl derivatives. This approach requires the synthesis of a 2-(halomethyl)-5-bromo-6-chloropyridine, typically the chloromethyl or bromomethyl analogue. This intermediate can then be treated with an amine source, such as ammonia or a protected equivalent like potassium phthalimide (B116566) (in the Gabriel synthesis), to install the amino group.
The synthesis of the halomethyl intermediate can be achieved from the corresponding 2-methylpyridine (B31789) via radical halogenation or from the 2-hydroxymethylpyridine. The subsequent amination with ammonia can be challenging due to over-alkylation, leading to the formation of secondary and tertiary amines. Therefore, the Gabriel synthesis, which utilizes potassium phthalimide followed by hydrazinolysis, is often preferred for the clean formation of the primary amine.
| Precursor | Amine Reagent | Solvent | Conditions | Product | Yield (%) |
| 2-(Chloromethyl)-5-bromo-6-chloropyridine | 1. Potassium Phthalimide 2. Hydrazine hydrate | Dimethylformamide, then Ethanol | 1. 80 °C, 4h 2. Reflux, 2h | This compound | ~70-80 (over two steps) |
| 2-(Bromomethyl)-5-bromo-6-chloropyridine | NaN₃, then H₂, Pd/C | Acetone/Water, then Methanol | 1. Room Temperature, 12h 2. Room Temperature, 4h | This compound | ~85-95 (over two steps) |
Note: The yields are representative of Gabriel and azide (B81097) reduction pathways for similar substrates.
Regioselective Functionalization of Halogenated Pyridines
Achieving the specific 5-bromo-6-chloro substitution pattern on the pyridine ring is a significant synthetic challenge that requires precise control over halogenation reactions or the implementation of isomerization strategies. The electronic nature of the pyridine ring and the directing effects of existing substituents play a crucial role in determining the outcome of these transformations.
Control of Halogenation Position
The regioselective introduction of bromine and chlorine atoms onto a pyridine ring is governed by the electronic properties of the ring and any pre-existing substituents. In general, electrophilic halogenation of pyridine is difficult due to the electron-deficient nature of the ring and often requires harsh conditions, leading to a mixture of products.
A common strategy to achieve the desired 5-bromo-6-chloro pattern is to start with a pre-functionalized pyridine ring. For instance, starting with 2-amino-6-chloropyridine, one can exploit the activating and directing effects of the amino group. Electrophilic bromination of this substrate would be expected to occur at the 5-position, which is para to the amino group and activated. Subsequent removal or transformation of the amino group, for example, via a Sandmeyer reaction, could then be employed to yield the desired dihalogenated pyridine scaffold, which can then be further functionalized at the 2-position.
| Starting Material | Halogenating Agent | Conditions | Intermediate | Subsequent Reaction | Final Halogenated Precursor |
| 2-Amino-6-chloropyridine | N-Bromosuccinimide | Acetonitrile, Room Temperature | 2-Amino-5-bromo-6-chloropyridine | 1. NaNO₂, H₂SO₄ 2. H₃PO₂ | 5-Bromo-2,6-dichloropyridine |
| 2-Chloropyridine | Br₂, Oleum | 150 °C | Mixture of brominated isomers | Separation Required | 5-Bromo-2-chloropyridine |
Note: This table illustrates plausible synthetic routes to key halogenated pyridine intermediates.
Isomerization Strategies (e.g., Pyridyne-Mediated)
In some cases, the desired halogenation pattern may be difficult to achieve directly. Isomerization strategies can provide an alternative route to the target regioisomer. One such advanced method involves the generation of pyridyne intermediates. Pyridynes are highly reactive species that can be generated from dihalopyridines upon treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium amide.
The generation of a pyridyne intermediate from a readily available dihalopyridine isomer, followed by trapping with a halogen source, can potentially lead to the formation of the desired 5-bromo-6-chloropyridine derivative. For example, treatment of a 2,3-dihalo or 3,4-dihalopyridine with a strong base could lead to a 2,3- or 3,4-pyridyne, respectively. The subsequent addition of a halide can result in a rearranged product. However, controlling the regioselectivity of such reactions is often challenging and can lead to mixtures of isomers. The specific substitution pattern of the starting material and the reaction conditions are critical in dictating the outcome. While a powerful tool, the application of pyridyne chemistry to the synthesis of the specific 5-bromo-6-chloro pattern would require careful design and optimization.
| Starting Isomer | Base | Trapping Agent | Conditions | Resulting Isomer(s) |
| 2,5-Dibromopyridine | LDA | CCl₄ | THF, -78 °C | Mixture including 2-bromo-5-chloropyridine |
| 3,4-Dichloropyridine | NaNH₂ | Br₂ | Liquid NH₃ | Mixture of bromo-dichloropyridines |
Note: The outcomes of pyridyne reactions are highly substrate and condition dependent.
Selective Halogen Displacement Reactions
The synthesis of functionalized pyridine derivatives often relies on the selective modification of halogenated precursors. In di- or polyhalogenated pyridines, the regioselectivity of nucleophilic aromatic substitution (SNAr) is dictated by the position of the halogen atoms relative to the ring nitrogen. The pyridine nitrogen atom is electron-withdrawing, which reduces the electron density at the ortho (C-2, C-6) and para (C-4) positions. This activation makes halogens at these positions significantly more susceptible to nucleophilic attack compared to those at the meta (C-3, C-5) positions. stackexchange.comechemi.com
In the specific case of this compound, the scaffold contains a chlorine atom at the C-6 position and a bromine atom at the C-5 position. The C-6 position is an activated ortho position, while the C-5 position is a non-activated meta position. Consequently, a nucleophilic attack is strongly favored at the C-6 position, leading to the selective displacement of the chloride ion. This principle is well-documented; for instance, the reaction of 2,3,4-tribromopyridine (B189630) with sodium methoxide (B1231860) results in substitution exclusively at the C-2 and C-4 positions, with the bromine at C-3 remaining unreacted. echemi.com
The intrinsic reactivity of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) can also influence displacement in SNAr reactions, but positional activation by the ring nitrogen is typically the dominant factor in pyridines. researchgate.net However, in cases involving palladium-catalyzed cross-coupling reactions, the selectivity can be inverted. For example, in the amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324), palladium-catalyzed conditions favor the substitution of the bromide, whereas thermal SNAr conditions favor displacement of the chloride at the activated C-2 position. nih.gov For the this compound framework, standard SNAr conditions are expected to yield selective substitution at the C-6 position.
Table 1: Factors Governing Regioselectivity in Nucleophilic Aromatic Substitution of Halogenated Pyridines
| Factor | Influence on Selectivity | Example Precedent | Predicted Outcome for this compound Scaffold |
| Positional Activation | Halogens at C-2, C-4, and C-6 are activated towards SNAr due to the electron-withdrawing nature of the ring nitrogen. Halogens at C-3 and C-5 are not activated. stackexchange.com | In 2,3,4-tribromopyridine, nucleophilic attack occurs at C-2 and C-4, but not C-3. echemi.com | Selective displacement of the chlorine atom at the activated C-6 position. |
| Leaving Group Ability (SNAr) | The general order of leaving group ability is F > Cl > Br > I. This is due to the high electronegativity of fluorine stabilizing the intermediate complex. researchgate.net | In substrates with multiple halogens at activated positions, fluoride (B91410) is often displaced preferentially. | The positional activation at C-6 is the dominant factor, favoring chloride displacement over the bromide at the non-activated C-5 position. |
| Reaction Conditions | Palladium-catalyzed cross-coupling reactions can exhibit different selectivity compared to thermal SNAr, often favoring oxidative addition to C-Br over C-Cl bonds. nih.gov | Pd-catalyzed amination of 5-bromo-2-chloro-3-fluoropyridine selectively substitutes the bromide at C-5. nih.gov | Under non-catalyzed SNAr conditions, C-6 chloride displacement is expected. Under Pd-catalyzed conditions, C-5 bromide substitution could potentially occur. |
Modular and Convergent Synthetic Routes for Pyridine Derivatives
The construction of highly substituted pyridine rings, such as the core of this compound, is often best achieved through modular and convergent strategies. These methods assemble the pyridine core from simpler, readily available fragments, offering high flexibility and control over the final substitution pattern.
One powerful modular approach is the transition metal-catalyzed [2+2+2] cycloaddition. This reaction constructs the pyridine ring by combining two alkyne molecules and a nitrile. nih.gov By carefully selecting the substitution on the alkyne and nitrile components, a wide array of polysubstituted pyridines can be synthesized in a single step. For a target like this compound, this could hypothetically involve the cycloaddition of a suitably substituted nitrile with two different alkyne fragments to install the required bromo, chloro, and aminomethyl precursor groups.
Another significant strategy is the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition. The Boger pyridine synthesis, for instance, utilizes an inverse-electron-demand Diels-Alder reaction between a 1,2,4-triazine (B1199460) and an enamine to form the pyridine ring after the extrusion of dinitrogen. wikipedia.org This method is highly convergent and allows for the preparation of complex pyridines that are not easily accessible through other means. wikipedia.org Formal [3+3] cycloadditions, which react enamines with unsaturated aldehydes or ketones, also provide a practical and scalable route to various pyridine scaffolds. acs.orgacs.org
Cascade or tandem reactions offer another efficient and atom-economical route. These processes involve a sequence of intramolecular and intermolecular reactions that proceed in one pot to rapidly build molecular complexity. For example, a tandem one-pot method has been developed using a Blaise reaction intermediate, formed from a nitrile and a Reformatsky reagent, which then reacts with a 1,3-enyne through a cascade of cyclization and aromatization steps to yield polysubstituted pyridines. nih.gov Similarly, palladium-catalyzed cascade reactions have been developed that can lead to diverse heterocyclic systems, including substituted pyridines, by controlling the reaction pathways through catalyst and substrate design. nih.govacs.org
Table 2: Overview of Modular and Convergent Synthetic Routes to Polysubstituted Pyridines
| Synthetic Strategy | Reaction Type | Key Building Blocks | Description |
| [2+2+2] Cycloaddition | Cycloaddition | Two Alkynes, one Nitrile | A transition metal-catalyzed reaction that efficiently assembles a pyridine ring from three simple components, offering high control over substitution. nih.gov |
| Boger Synthesis | Inverse-Electron-Demand [4+2] Cycloaddition | 1,2,4-Triazine, Enamine | A convergent approach where a diene-like triazine reacts with an enamine dienophile, followed by N2 extrusion and aromatization to form the pyridine. wikipedia.org |
| Formal [3+3] Cycloaddition | Cycloaddition/Condensation | Enamine, α,β-Unsaturated Aldehyde/Ketone | An organocatalyzed method that combines two three-carbon fragments to construct the six-membered pyridine ring. acs.orgacs.org |
| Cascade Reactions | Multi-step One-Pot Sequence | Nitriles, 1,3-Enynes, N-Tosylhydrazones, etc. | A sequence of reactions (e.g., addition, isomerization, cyclization, aromatization) occurs in a single pot to rapidly generate complex pyridines from simple starting materials. nih.govrsc.org |
| Palladium-Catalyzed C-H Activation | C-H Functionalization/ Cyclization | α,β-Unsaturated Oxime Ethers, Alkenes | A palladium catalyst facilitates the coupling of an alkene to an oxime ether via C-H activation, followed by an aza-6π-electrocyclization to form the pyridine ring. nih.govacs.org |
Elucidating Chemical Reactivity and Transformation Pathways of 5 Bromo 6 Chloropyridin 2 Yl Methanamine
Investigations into Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for electron-deficient aromatic systems like halopyridines. wikipedia.org The reaction proceeds through a stepwise addition-elimination mechanism, which is heavily influenced by the substituents on the pyridine (B92270) ring.
The SNAr mechanism in halopyridines involves two key steps. youtube.comyoutube.com First, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a halogen). This initial attack is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The aromaticity of the ring is temporarily disrupted during this stage. youtube.com
The stability of the Meisenheimer complex is crucial for the reaction to proceed. In pyridine derivatives, the electronegative ring nitrogen atom provides significant stabilization by delocalizing the negative charge through resonance. youtube.com This stabilization is most effective when the nucleophilic attack occurs at the ortho (C2, C6) or para (C4) positions relative to the nitrogen atom. uci.edu In the final step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored to yield the substitution product. youtube.com
The pyridine ring is inherently electron-deficient due to the inductive effect of the nitrogen atom. uoanbar.edu.iq This effect is amplified by the presence of electron-withdrawing halogen substituents. Both the bromine atom at the C5 position and the chlorine atom at the C6 position exert a strong inductive (-I) effect, further reducing the electron density of the ring and increasing its electrophilicity. This enhanced electrophilicity makes the ring more susceptible to attack by nucleophiles.
In the context of SNAr, the position of the halogen is critical. The chlorine atom at C6 is ortho to the ring nitrogen, a position that is highly activated towards nucleophilic attack because the nitrogen can effectively stabilize the resulting Meisenheimer intermediate through resonance. youtube.com The bromine at C5 is meta to the nitrogen and is therefore in a less activated position for SNAr. Consequently, nucleophilic aromatic substitution on (5-Bromo-6-chloropyridin-2-yl)methanamine is expected to occur selectively at the C6 position, leading to the displacement of the chloride ion.
The activated C6 position of the this compound scaffold is expected to react with a range of nucleophiles under appropriate SNAr conditions. The reactivity generally depends on the nucleophilicity of the attacking species.
Amines: Primary and secondary amines are common nucleophiles in SNAr reactions with chloropyridines, leading to the formation of aminopyridine derivatives. These reactions are often carried out at elevated temperatures, sometimes in the presence of a base to neutralize the HCl generated. researchgate.net
Alkoxides: Alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, readily displace halides on activated pyridine rings to form the corresponding alkoxy-pyridines (ethers). youtube.com These reactions are typically performed in the corresponding alcohol as the solvent.
Thiolates: Thiolates are excellent nucleophiles and react efficiently with electron-deficient halo-aromatics to produce aryl thioethers. nih.gov The high nucleophilicity of thiolates often allows these reactions to proceed under milder conditions compared to those with amines or alkoxides.
The table below illustrates the expected outcomes of SNAr reactions with representative nucleophiles.
| Nucleophile | Reagent Example | Expected Product | Bond Formed |
|---|---|---|---|
| Amine | Morpholine | 4-((5-Bromo-2-(aminomethyl)pyridin-6-yl))morpholine | C6-N |
| Alkoxide | Sodium Methoxide (NaOMe) | (5-Bromo-6-methoxypyridin-2-yl)methanamine | C6-O |
| Thiolate | Sodium Thiophenoxide (NaSPh) | (5-Bromo-6-(phenylthio)pyridin-2-yl)methanamine | C6-S |
Metal-Catalyzed Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For di-halogenated substrates like this compound, the differing reactivity of the C-Br and C-Cl bonds allows for selective functionalization.
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgscirp.org The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. mdpi.com
A key aspect of cross-coupling chemistry is the relative reactivity of different aryl-halide bonds. The rate of the initial oxidative addition step typically follows the trend C-I > C-Br > C-OTf >> C-Cl. wuxiapptec.com For this compound, the carbon-bromine bond at the C5 position is significantly more reactive towards oxidative addition than the carbon-chlorine bond at C6. nih.gov This reactivity difference enables highly selective Suzuki-Miyaura coupling at the C5 position, allowing for the introduction of various aryl, heteroaryl, or alkyl groups while leaving the C6-chloro substituent intact for potential subsequent transformations. nih.govresearchgate.net
Representative Suzuki-Miyaura Reaction
| Reactant A | Reactant B | Catalyst/Base | Expected Product |
|---|---|---|---|
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | (6-Chloro-5-phenylpyridin-2-yl)methanamine |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. mychemblog.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wuxiapptec.com The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex via reaction with the amine in the presence of a base, and reductive elimination to yield the arylamine product. youtube.com
Similar to the Suzuki reaction, the Buchwald-Hartwig amination is highly selective for the more reactive C-Br bond over the C-Cl bond. researchgate.net Experimental work on the related 5-bromo-2-chloro-3-fluoropyridine (B1227324) has shown that catalytic amination conditions exclusively lead to substitution at the C-Br position. researchgate.net Therefore, subjecting this compound to Buchwald-Hartwig conditions would selectively form a new C-N bond at the C5 position, affording 5-amino-6-chloropyridine derivatives. This regioselectivity provides a complementary method to the SNAr reaction, which functionalizes the C6 position.
Representative Buchwald-Hartwig Amination
| Reactant A | Reactant B (Amine) | Catalyst/Ligand/Base | Expected Product |
|---|---|---|---|
| This compound | Aniline | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | (6-Chloro-5-(phenylamino)pyridin-2-yl)methanamine |
Other Cross-Coupling Methodologies (e.g., Stille, Hiyama, Kumada)
Beyond the more common Suzuki and Sonogashira reactions, the dihalogenated scaffold of this compound is a viable substrate for other palladium or nickel-catalyzed cross-coupling reactions, including Stille, Hiyama, and Kumada couplings. These methodologies offer alternative routes for the formation of carbon-carbon bonds, each utilizing different organometallic reagents and possessing unique substrate scopes and tolerance to functional groups.
The Stille coupling employs organostannane reagents (R-SnR'₃) and is known for its tolerance of a wide array of functional groups, as organostannanes are generally stable to air and moisture. wikipedia.orgthermofisher.com The reaction proceeds via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org For this compound, the reaction would be expected to occur chemoselectively at the C5-Br bond, given the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. acs.org This allows for the selective introduction of aryl, vinyl, or alkyl groups at this position while leaving the C6-Cl bond intact for subsequent transformations.
The Hiyama coupling utilizes organosilanes (R-SiR'₃), which are activated by a fluoride (B91410) source, typically a fluoride salt like TBAF, or a base. Organosilanes are considered less toxic alternatives to organostannanes, making the Hiyama coupling an attractive option. The reaction mechanism is similar to other cross-couplings, and like the Stille reaction, it would be expected to exhibit high selectivity for the more labile C-Br bond of the target molecule.
The Kumada coupling , one of the earliest developed cross-coupling reactions, uses Grignard reagents (R-MgX) and is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org While highly effective for forming C-C bonds, the utility of Kumada coupling can be limited by the high reactivity of Grignard reagents, which are incompatible with acidic protons, such as those on the primary amine of the methanamine moiety. youtube.com Therefore, prior protection of the amine group would be a prerequisite for successfully employing this methodology with this compound. The regioselectivity would again favor substitution at the C5-Br position. nih.gov
The predictable chemoselectivity in these reactions is a critical feature for synthetic strategy, allowing for a stepwise and controlled functionalization of the pyridine core. The general order of halide reactivity in such cross-coupling reactions is I > Br > Cl, which dictates the site of initial reaction on di- or polyhalogenated heterocycles. nih.gov
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features & Considerations for the Target Compound |
| Stille | Organostannane (R-SnR'₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | High functional group tolerance; chemoselective coupling at C5-Br is expected; toxicity of tin reagents is a drawback. wikipedia.orgorganic-chemistry.org |
| Hiyama | Organosilane (R-SiR'₃) | Pd(OAc)₂, PdCl₂(dppf) | Requires fluoride or base activation; less toxic than Stille reagents; selective C5-Br coupling is anticipated. |
| Kumada | Grignard Reagent (R-MgX) | NiCl₂(dppe), PdCl₂(dppf) | Highly reactive nucleophile; requires protection of the amine group; offers a cost-effective method for alkyl and aryl coupling at the C5-Br position. organic-chemistry.orgnih.gov |
Derivatization and Functional Group Interconversions of the Methanamine Moiety
The primary amine of the methanamine group is a versatile functional handle for a wide range of chemical transformations, including acylation, protection, and participation in cyclization reactions to build more complex molecular architectures.
The primary amine of this compound can be readily acylated to form amides through reaction with various acylating agents such as acyl chlorides or anhydrides. This reaction is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine (B128534), which serves to neutralize the HCl byproduct. vedantu.com This transformation is fundamental for introducing a wide variety of substituents and for modulating the electronic and physical properties of the molecule.
Given the nucleophilic nature of the amine, protection is often a necessary step before attempting subsequent reactions, particularly those involving strong bases or organometallic reagents (e.g., Kumada coupling). Carbamates are the most common class of protecting groups for amines due to their stability and the availability of orthogonal removal strategies. masterorganicchemistry.com
Common amine protection strategies applicable to this compound include:
Boc Protection: Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine yields the tert-butyloxycarbonyl (Boc) protected amine. The Boc group is stable under basic and nucleophilic conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com
Cbz Protection: Treatment with benzyl (B1604629) chloroformate (Cbz-Cl) and a base affords the benzyloxycarbonyl (Cbz) protected amine. The Cbz group is notable for its stability to acidic conditions and its facile removal via catalytic hydrogenation (e.g., H₂, Pd/C), a method that would also likely reduce the C-Cl and C-Br bonds. masterorganicchemistry.com
Fmoc Protection: Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) gives the Fmoc-protected amine. This group is stable to acidic and hydrogenolytic conditions but is readily cleaved by treatment with a mild amine base, such as piperidine (B6355638). organic-chemistry.org
| Protecting Group | Abbreviation | Reagent | Installation Conditions | Cleavage Conditions |
| tert-Butyloxycarbonyl | Boc | Boc₂O | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | Strong Acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | H₂, Pd/C (Catalytic Hydrogenation) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | Base (e.g., Piperidine in DMF) |
The 2-(aminomethyl)pyridine substructure is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing a nitrogen atom at the bridgehead position. These reactions often involve the intramolecular cyclization of an intermediate formed by derivatizing the primary amine.
One notable example is the construction of the imidazo[1,5-a]pyridine (B1214698) skeleton. The reaction of 2-(aminomethyl)pyridine with selenium dioxide has been shown to produce 3-(2-pyridyl)imidazo[1,5-a]pyridine derivatives in a single step. researchgate.net This transformation involves an oxidative cyclization where the methanamine nitrogen and the C6 carbon of the pyridine ring form a new five-membered ring. Applying this methodology to this compound could potentially yield a halogenated imidazo[1,5-a]pyridine system, a scaffold of interest in medicinal chemistry.
Furthermore, the methanamine moiety can be incorporated into a larger chain that subsequently undergoes intramolecular cyclization. For instance, conversion of the amine to an N-acyl thiourea, followed by intramolecular heterocyclization, can lead to fused 1,3-thiazine derivatives. researchgate.net Another powerful strategy involves rhodium-catalyzed intramolecular C-H functionalization, where an alkene tethered to the pyridine ring can cyclize to form complex bicyclic and tricyclic pyridine derivatives. nih.gov These advanced methods highlight the potential of this compound as a building block for diverse and complex heterocyclic structures.
The pyridine ring and its substituents can undergo various oxidation and reduction reactions. The pyridine nitrogen, being a Lewis basic site, can be oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of nucleophilic and electrophilic substitutions. youtube.comyoutube.com The N-oxide can be subsequently removed, restoring the pyridine ring, by reduction with reagents such as phosphorus trichloride (B1173362) (PCl₃) or through catalytic hydrogenation. youtube.comacs.org
Catalytic hydrogenation (e.g., H₂ with Pd/C) is a powerful reduction method. While it can be used to deoxygenate N-oxides, it can also lead to the reduction of other functional groups. organic-chemistry.org In the case of this compound, catalytic hydrogenation would likely lead to dehalogenation at both the C5 and C6 positions, yielding 2-(aminomethyl)pyridine. This provides a pathway to the dehalogenated core structure if desired. Complete saturation of the pyridine ring to form the corresponding piperidine derivative is also possible under more forcing hydrogenation conditions, often requiring high pressures, high temperatures, or specific catalysts. organic-chemistry.org
Exploration of Chemo- and Regioselectivity in Reactions
The presence of multiple distinct reactive sites on this compound—a C-Br bond, a C-Cl bond, a primary amine, and the pyridine ring itself—makes the study of chemo- and regioselectivity paramount for its synthetic applications.
In palladium-catalyzed cross-coupling reactions, high chemoselectivity is observed for the reaction at the C5-Br bond over the C6-Cl bond. This selectivity is governed by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds, where the C-Br bond is weaker and thus more susceptible to oxidative addition to the Pd(0) catalyst. acs.orgnih.gov This allows for selective functionalization at the C5 position, leaving the C6-chloro substituent available for subsequent transformations, such as nucleophilic aromatic substitution (SₙAr) or a second, more forcing cross-coupling reaction.
The regioselectivity of reactions on the pyridine ring is influenced by both steric and electronic factors. The positions ortho (C2, C6) and para (C4) to the ring nitrogen are electronically deactivated towards electrophilic attack but activated towards nucleophilic attack. Conversely, the meta positions (C3, C5) are less deactivated. The formation of a pyridine N-oxide reverses this reactivity pattern, directing electrophilic substitution to the C2 and C4 positions. youtube.com For this compound, the existing substitution pattern already dictates much of the potential reactivity, with the C3 and C4 positions being the only available sites for direct ring functionalization.
The primary amine of the methanamine moiety is the most nucleophilic and basic site in the molecule. Therefore, reactions with electrophiles (e.g., acylation, alkylation) will occur preferentially at the nitrogen atom rather than on the pyridine ring, demonstrating high chemoselectivity. This inherent reactivity necessitates the use of amine-protecting groups when modification of the pyridine ring is desired.
Computational Chemical Analysis and Theoretical Characterization of 5 Bromo 6 Chloropyridin 2 Yl Methanamine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (5-Bromo-6-chloropyridin-2-yl)methanamine, methods like Density Functional Theory (DFT) are employed to determine its optimized geometry and electronic ground state. Typically, a functional such as B3LYP is combined with a basis set like 6-311+G(d,p) to provide a balance between computational cost and accuracy. nih.gov
These calculations yield the molecule's minimum energy conformation, providing precise bond lengths, bond angles, and dihedral angles. The results reveal a substituted pyridine (B92270) ring where the electronic properties are heavily influenced by the electron-withdrawing nature of the bromine and chlorine atoms and the properties of the aminomethyl group.
Energetic properties derived from these calculations include the total electronic energy, enthalpy of formation, and Gibbs free energy. These values are crucial for assessing the molecule's thermodynamic stability. For pyridine derivatives, such calculations help in comparing the stability of various isomers and substituted forms. acs.org The electronic structure analysis also involves mapping the electrostatic potential (MEP) onto the electron density surface, which identifies electron-rich and electron-poor regions, thus predicting sites for electrophilic and nucleophilic attack. nih.gov
Table 1: Illustrative Calculated Energetic Properties
| Property | Predicted Value | Unit |
|---|---|---|
| Total Electronic Energy | Varies with method | Hartrees |
| Enthalpy of Formation | Varies with method | kJ/mol |
| Gibbs Free Energy of Formation | Varies with method | kJ/mol |
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of newly synthesized compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H (on C3) | ~7.8 - 8.2 | - |
| H (on C4) | ~7.4 - 7.7 | - |
| H (on CH₂) | ~4.0 - 4.5 | - |
| H (on NH₂) | ~1.8 - 2.5 (variable) | - |
| C2 | - | ~158 - 162 |
| C3 | - | ~122 - 126 |
| C4 | - | ~140 - 144 |
| C5 | - | ~115 - 119 |
| C6 | - | ~150 - 154 |
Infrared (IR) Spectroscopy: The prediction of vibrational frequencies through computational chemistry provides a theoretical IR spectrum. These calculations are performed on the optimized molecular geometry to find the normal modes of vibration. The resulting frequencies correspond to specific bond stretches, bends, and torsions. For this compound, key predicted vibrational modes would include:
N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region. libretexts.orgwpmucdn.com
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group are found just below 3000 cm⁻¹.
N-H bending: A characteristic scissoring vibration is expected around 1600 cm⁻¹. wpmucdn.com
C=C and C=N stretching: Aromatic ring vibrations occur in the 1400-1600 cm⁻¹ range.
C-Cl and C-Br stretching: These vibrations appear in the fingerprint region, typically below 800 cm⁻¹.
Simulations of IR spectra for halogenated compounds and aromatic amines have shown good agreement with experimental data, making these predictions a valuable characterization tool. researchgate.netnih.gov
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into reactivity and kinetics. For this compound, studies could focus on reactions such as nucleophilic aromatic substitution (SₙAr) or reactions involving the aminomethyl side chain.
The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the two halogen substituents. This makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen (C2 and C4). imperial.ac.ukwikipedia.org A computational study of a nucleophilic substitution reaction would involve:
Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and final products.
Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. This is a critical step, as the TS structure reveals the geometry of the molecule as bonds are breaking and forming.
Frequency Analysis: Confirming the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: The energy difference between the transition state and the reactants determines the activation barrier (Eₐ), a key factor in reaction kinetics.
Such analyses can predict the regioselectivity of reactions and help rationalize experimental outcomes. imperial.ac.uk
Molecular Orbital Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how a molecule interacts with other species. youtube.com
For this compound, the HOMO is expected to be located primarily on the aminomethyl group and the pyridine nitrogen, indicating these are the most likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the electron-deficient pyridine ring, particularly on the carbon atoms bearing the halogen substituents, marking them as potential sites for nucleophilic attack. researchgate.netmdpi.comwuxibiology.com
The energies of these orbitals, E(HOMO) and E(LUMO), are used to calculate various global reactivity descriptors. nih.govmdpi.com
Table 3: Key Reactivity Descriptors from FMO Analysis (Illustrative)
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | E(LUMO) – E(HOMO) | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com |
| Ionization Potential (I) | -E(HOMO) | Energy required to remove an electron. |
| Electron Affinity (A) | -E(LUMO) | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I – A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic character of a species. |
These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.
Conformational Landscape and Intermolecular Interactions
Conformational Landscape: The main source of conformational flexibility in this compound is the rotation around the single bond connecting the methylene (B1212753) bridge (-CH₂-) to the pyridine ring. A potential energy surface (PES) scan can be performed computationally by systematically rotating this dihedral angle and calculating the energy at each step. This analysis reveals the most stable conformer(s) (energy minima) and the rotational energy barriers (energy maxima) between them. The results are crucial for understanding the molecule's dynamic behavior and how its shape might influence its interaction with biological targets or its packing in a crystal lattice.
Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact through several non-covalent forces:
Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. nih.gov
Halogen Bonding: The bromine and chlorine atoms can act as electrophilic halogen bond donors, interacting with Lewis bases. This is a highly directional and significant interaction in crystal engineering. mdpi.comnih.gov
π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces. researchgate.netresearchgate.net
Prediction of Relevant Molecular Properties for Synthetic Design
Computational chemistry provides valuable predictive data that can guide synthetic strategy and the design of new molecules with desired properties. nih.govnih.gov The analyses described in the previous sections culminate in a set of predictable properties that are highly relevant for synthetic design.
Reactivity Prediction: Molecular orbital analysis and MEP maps directly inform synthetic chemists about where a molecule is most likely to react. For instance, the predicted LUMO distribution on the pyridine ring can guide the choice of nucleophiles for substitution reactions. nih.gov
Physicochemical Property Prediction: Important properties like lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA) can be calculated from the molecular structure. These properties are critical in medicinal chemistry for predicting a compound's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion - ADME).
QSAR Model Inputs: The computed electronic and structural descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular shape) serve as inputs for Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.comresearchgate.net These models establish a mathematical relationship between the chemical structure and a specific property, such as biological activity or toxicity, allowing for the virtual screening and rational design of more potent or safer analogues.
By integrating these computational predictions, chemists can prioritize synthetic targets, optimize reaction conditions, and design molecules with a higher probability of possessing the desired functional characteristics.
Strategic Role of 5 Bromo 6 Chloropyridin 2 Yl Methanamine As an Organic Building Block
Modular Assembly in Multistep Organic Synthesis
The structure of (5-Bromo-6-chloropyridin-2-yl)methanamine is ideally suited for modular assembly in multistep synthesis. The presence of two different halogens at distinct positions on the pyridine (B92270) ring is a key feature that allows for selective, sequential functionalization. In metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond. acs.orgnih.gov This reactivity difference can be exploited to introduce a substituent at the C5 position while leaving the C6 position available for a subsequent, different transformation. mdpi.com
This stepwise approach allows for the controlled and directional construction of complex molecules. For instance, a synthetic sequence could involve:
A Suzuki coupling at the C5-Br position to introduce an aryl or heteroaryl group.
Protection or modification of the aminomethyl group to prevent side reactions.
A second cross-coupling reaction (e.g., Buchwald-Hartwig amination or another Suzuki reaction) at the C6-Cl position under more vigorous conditions.
Deprotection or further modification of the aminomethyl group.
This modularity provides a powerful strategy for creating libraries of compounds with diverse functionalities, which is particularly valuable in fields like medicinal chemistry and materials science.
Precursor for Diversely Functionalized Pyridine Derivatives
This compound serves as a versatile precursor for a wide array of highly substituted pyridine derivatives. organic-chemistry.org The reactivity of its functional groups can be harnessed to introduce various substituents, leading to compounds with tailored electronic and steric properties.
Cross-Coupling Reactions : The bromo and chloro groups are handles for introducing carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions can be used to append aryl, heteroaryl, alkyl, and alkynyl groups. researchgate.netresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) : The chloro group, being adjacent to the ring nitrogen, is activated towards SNAr reactions, allowing for its replacement by nucleophiles such as amines, alkoxides, or thiolates, often under thermal or base-catalyzed conditions.
Modifications of the Aminomethyl Group : The primary amine is a versatile functional group that can undergo acylation to form amides, reaction with aldehydes or ketones to form Schiff bases (imines), and subsequent reduction to secondary amines. It can also be a site for alkylation.
Ring Nitrogen Chemistry : The pyridine nitrogen atom retains its basic and coordinating properties, allowing for N-oxide formation, quaternization to form pyridinium (B92312) salts, or coordination to metal centers.
| Reaction Type | Target Site | Potential Product |
|---|---|---|
| Suzuki Coupling | C5-Br, C6-Cl | Aryl- or heteroaryl-substituted pyridines |
| Sonogashira Coupling | C5-Br, C6-Cl | Alkynyl-substituted pyridines |
| Buchwald-Hartwig Amination | C5-Br, C6-Cl | Amino-substituted pyridines |
| Acylation | -NH₂ | Amide derivatives |
| Reductive Amination | -NH₂ | N-alkylated (secondary) amines |
Applications in the Synthesis of Advanced Materials
The unique combination of a chelating aminomethylpyridine unit and reactive halogen sites makes this molecule a promising candidate for constructing advanced functional materials.
The 2-(aminomethyl)pyridine moiety is a classic bidentate ligand, capable of coordinating to a single metal center through both the pyridine nitrogen and the aminomethyl nitrogen, forming a stable five-membered chelate ring. tandfonline.com This chelating ability is fundamental to the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.govacs.orgmdpi.com By using this compound as a ligand, one could potentially synthesize coordination complexes. Furthermore, if the halogen atoms are replaced with other linker groups (e.g., carboxylates via a series of synthetic steps), the molecule could be transformed into a polytopic linker capable of forming extended 2D or 3D MOF structures. researchgate.net The presence of halogen atoms in the final framework could also serve to modify the chemical environment of the pores.
Beyond metal coordination, the pyridine ring is a well-known component in supramolecular chemistry, capable of forming hydrogen bonds and participating in aromatic (π-π) stacking interactions. nih.govunica.it The aminomethyl group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. These non-covalent interactions can be used to direct the self-assembly of molecules into well-defined, higher-order structures. researchgate.net The planar, polarizable nature of the di-halogenated pyridine ring could be exploited to build complex architectures held together by a combination of hydrogen bonding and halogen bonding.
Pyridine-functionalized mesoporous silica (B1680970) materials have been shown to be effective adsorbents for various pollutants and supports for catalysts. rsc.orgrsc.org this compound could potentially be incorporated into such materials. One hypothetical route would involve converting one of the halogen atoms into a trialkoxysilane group via a cross-coupling reaction. This modified pyridine could then be integrated into a silica matrix through a co-condensation process. bohrium.comnih.gov The resulting material would feature porous silica channels decorated with pyridine units, which could be used for applications like metal ion sequestration or heterogeneous catalysis.
Ligand Design in Catalysis and Sensing Technologies
The 2-(aminomethyl)pyridine scaffold is a foundational motif in ligand design for transition metal catalysis. acs.orgresearchgate.netresearchgate.net The bidentate N,N-coordination of this ligand to a metal center can form stable and catalytically active complexes. By using this compound, the electronic properties of the resulting metal complex can be finely tuned. The electron-withdrawing nature of the bromine and chlorine atoms would decrease the electron density on the pyridine ring, which in turn affects the donor properties of the nitrogen atoms and the redox potential of the coordinated metal center. This tuning is critical for optimizing catalytic activity and selectivity in reactions such as transfer hydrogenation, polymerization, or C-H activation.
In the field of sensing technologies, pyridine derivatives are widely used in the design of fluorescent chemosensors for detecting metal ions and other species. nih.govresearchgate.netmdpi.commdpi.comarkat-usa.org The coordination of an analyte (e.g., a heavy metal ion) to the aminomethylpyridine unit could induce a change in the molecule's fluorescence or absorption properties, allowing for optical detection. The specific electronic perturbations caused by the halogen substituents could be leveraged to achieve selectivity for a particular target analyte.
Scaffold for Molecular Recognition Studies
While specific research focusing on the application of this compound as a primary scaffold in molecular recognition studies is not extensively documented in publicly available literature, its structural characteristics suggest a significant potential for such applications. The unique arrangement of functional groups on the pyridine ring provides a versatile platform for designing and synthesizing host molecules capable of selective guest binding through various non-covalent interactions. rsc.orgacs.org
The core of this potential lies in the molecule's ability to engage in multiple types of non-covalent interactions, which are fundamental to molecular recognition and the broader field of supramolecular chemistry. rsc.orgacs.org The pyridine ring itself can participate in π-π stacking interactions with other aromatic systems. Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. illinois.edu
The presence of both bromine and chlorine atoms on the pyridine ring is particularly noteworthy for its potential role in halogen bonding. researchgate.net Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base, such as an anion or a neutral electron donor. researchgate.netresearchgate.net This interaction has been increasingly utilized in the design of receptors for anion recognition. researchgate.netutexas.edujyu.fi The electron-withdrawing nature of the pyridine ring enhances the electrophilic character of the attached bromine and chlorine atoms, making them effective halogen bond donors. researchgate.net This positions this compound as a valuable starting material for constructing scaffolds aimed at selectively binding and sensing anionic species. researchgate.netutexas.edujyu.fi
The methanamine group at the 2-position of the pyridine ring offers several advantages for its use as a molecular scaffold. The primary amine can act as a hydrogen bond donor, further contributing to the binding of electron-rich guests. illinois.edu More importantly, this amine provides a reactive handle for further chemical modifications. It can be readily derivatized to introduce more complex binding sites, chromophores for sensing applications, or to attach the scaffold to larger molecular architectures like macrocycles. nih.gov The synthesis of macrocyclic structures, such as pyridinophanes, is a well-established strategy in supramolecular chemistry to create pre-organized cavities for selective guest binding. nih.gov
In principle, derivatives of this compound could be incorporated into larger, pre-organized structures to create specific binding pockets for target molecules. The combination of potential hydrogen bonding from the amine moiety, halogen bonding from the bromo and chloro substituents, and π-stacking from the pyridine ring would allow for a multi-point recognition system, leading to high affinity and selectivity for a particular guest molecule.
While detailed research findings and specific data on the use of this compound in molecular recognition are not currently available, its inherent structural and electronic properties make it a promising and versatile scaffold for the future development of novel receptors and sensors in supramolecular chemistry.
Despite a comprehensive search for analytical and spectroscopic data for the chemical compound "this compound," specific experimental data for ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, ESI-MS, and LC-MS as required by the outlined article structure could not be located in publicly accessible scientific literature and chemical databases.
The search results consistently yielded information for a structurally related but different compound, "5-Bromo-6-chloropyridin-2-amine," and various other isomers. While the existence of "this compound" and its hydrochloride salt is noted in chemical supplier databases, the detailed analytical data necessary to fulfill the specific requirements of the requested article on its structural elucidation and purity assessment is not available.
Therefore, this article cannot be generated with the required level of scientifically accurate, research-backed detail and data tables as stipulated in the instructions. Attempting to extrapolate or substitute data from related compounds would violate the core instruction of focusing solely on "this compound" and would not meet the standards of scientific accuracy.
Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For (5-Bromo-6-chloropyridin-2-yl)methanamine (C6H6BrClN2), the theoretical monoisotopic mass is calculated to be 219.94029 Da. While experimental HRMS data for this specific compound is not widely published, data for its isomers, such as (5-bromo-2-chloropyridin-4-yl)methanamine (B6618371) and (5-bromo-3-chloropyridin-2-yl)methanamine, confirm this exact mass, lending high confidence to the expected value for the title compound.
In a typical HRMS analysis, the compound would be ionized, often using electrospray ionization (ESI), to form the protonated molecule [M+H]+. The mass-to-charge ratio (m/z) of this ion would then be measured with high precision. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the compound's identity.
In the absence of specific experimental data, predictive models can offer insights into the compound's behavior in a mass spectrometer. For instance, the predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated. For the [M+H]+ adduct of a compound with the formula C6H6BrClN2, the predicted CCS is approximately 133.5 Ų.
Table 1: Predicted Mass Spectrometry Data for C6H6BrClN2 Isomers
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 220.94757 | 133.5 |
| [M+Na]+ | 242.92951 | 147.1 |
Elemental Microanalysis
Elemental microanalysis provides the percentage composition of elements within a pure sample, serving as a fundamental check of its empirical formula. For this compound, with the molecular formula C6H6BrClN2, the theoretical elemental composition has been calculated.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 32.54 |
| Hydrogen | H | 1.008 | 2.73 |
| Nitrogen | N | 14.007 | 12.65 |
| Bromine | Br | 79.904 | 36.08 |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Currently, there are no published single-crystal X-ray diffraction studies specifically for this compound. However, studies on related pyridylmethanamine derivatives demonstrate the power of this technique. For instance, the analysis of similar structures often reveals a monoclinic or triclinic crystal system. The data obtained from an XRD experiment would include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. This information is fundamental to understanding the solid-state properties of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The pyridine (B92270) ring in this compound, being an aromatic system, is a strong chromophore.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the substituted pyridine ring. The positions of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the nature and position of the substituents on the pyridine ring. Halogen atoms and the aminomethyl group will influence the electronic environment of the chromophore, leading to shifts in the absorption bands compared to unsubstituted pyridine. While specific experimental UV-Vis data for this compound is not available, substituted pyridines typically exhibit strong absorption in the 250-300 nm range.
Table 3: List of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C6H6BrClN2 |
| (5-bromo-2-chloropyridin-4-yl)methanamine | C6H6BrClN2 |
Future Research Trajectories and Innovations in 5 Bromo 6 Chloropyridin 2 Yl Methanamine Chemistry
Exploration of Asymmetric Synthesis and Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its biological activity and safety. For derivatives of (5-Bromo-6-chloropyridin-2-yl)methanamine, the development of asymmetric syntheses to access chiral amines and their subsequent products, such as piperidines, is a significant future objective.
A primary challenge in this area is the direct asymmetric hydrogenation of the pyridine (B92270) ring, which is impeded by the ring's aromatic stability and the tendency of the nitrogen atom to coordinate with and deactivate metal catalysts. dicp.ac.cnacs.org Future research will likely focus on strategies that activate the pyridine ring towards reduction. One promising approach is the use of iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts, which activates the ring and allows for high enantioselectivity in the formation of chiral piperidines. dicp.ac.cnacs.orgnih.gov Another innovative method involves the use of traceless chiral auxiliaries, such as oxazolidinones, which can direct a diastereoselective hydrogenation before being cleaved to yield the enantioenriched product. nih.gov
Furthermore, methods starting from aldehydes to build chiral aminomethyl groups, such as the proline-catalyzed asymmetric α-amination followed by reductive amination, could be adapted to create chiral analogues of the parent compound. nih.govresearchgate.net The development of these methods will provide access to a library of chiral building blocks derived from this compound, enabling detailed structure-activity relationship studies.
Table 1: Comparison of Asymmetric Synthesis Strategies for Pyridine Derivatives
| Strategy | Catalyst/Auxiliary | Key Feature | Potential Application |
| Asymmetric Hydrogenation of Pyridinium Salts | Iridium complexes (e.g., with SEGPHOS ligand) | Activation of the pyridine ring by N-alkylation/protonation, avoiding catalyst inhibition. dicp.ac.cnnih.gov | Direct synthesis of chiral piperidines from the pyridine core. |
| Interrupted Pyridine Hydrogenation | Chiral oxazolidinone auxiliary | Traceless auxiliary directs diastereoselective hydrogenation to form δ-lactams. nih.gov | Access to complex, enantioenriched heterocyclic scaffolds. |
| Asymmetric α-Amination | Proline organocatalyst | Builds chiral center adjacent to the ring via functionalization of an aldehyde precursor. nih.gov | Synthesis of chiral 2-aminomethyl pyridine derivatives. |
| Directed Asymmetric Hydrogenation | Rhodium complexes (e.g., with DuanPhos ligand) | Pyridine nitrogen acts as a directing group for hydrogenation of an adjacent double bond. acs.org | Enantioselective reduction of vinyl-pyridines. |
Development of Greener and More Efficient Catalytic Processes
In line with the principles of sustainable chemistry, future synthetic routes towards this compound and its derivatives will prioritize environmental benignity and process efficiency. citedrive.comresearchgate.netnih.gov This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials.
Microwave-assisted synthesis is a key technology in this domain, as it can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. organic-chemistry.orgnih.govtandfonline.comrsc.orgnih.gov For pyridine synthesis, microwave-assisted protocols for classic reactions like the Bohlmann-Rahtz and Hantzsch syntheses have been shown to be highly effective. organic-chemistry.orgnih.gov The application of these techniques to the core synthesis or subsequent functionalization of the target molecule is a promising research avenue.
Another focus is the development of novel, eco-friendly catalysts. The use of inexpensive and abundant metals, such as iron, is gaining traction as a green alternative to precious metal catalysts like palladium or rhodium. rsc.org Research into iron-catalyzed cyclization reactions to form the pyridine ring offers a more sustainable pathway. rsc.org Additionally, the use of one-pot multicomponent reactions, which combine several synthetic steps without isolating intermediates, enhances atom economy and reduces solvent waste and purification efforts, representing a greener and more efficient manufacturing approach. citedrive.comnih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing, a technology that offers significant advantages in safety, reproducibility, and scalability. gatech.educorning.comajinomoto.comaurigeneservices.comcontractpharma.com This transition is particularly relevant for the pharmaceutical and fine chemical industries. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and better product quality. aurigeneservices.com
Future production of this compound and its derivatives will likely leverage automated flow chemistry platforms. nih.gov These systems allow for the telescoping of multiple reaction steps, where the output from one reactor is fed directly into the next, eliminating the need for intermediate workup and purification. nih.govuc.pt This has been successfully applied to the synthesis of various heterocycles, including oxazoles, thiazoles, and pyrazoles. durham.ac.ukresearchgate.net Such automated platforms are ideal for generating large libraries of analogues for high-throughput screening by systematically varying reactants and conditions. nih.govwhiterose.ac.ukresearchgate.net The integration of in-line analytical tools allows for real-time monitoring and optimization, accelerating the discovery of new chemical entities. aurigeneservices.com
Table 2: Advantages of Flow Chemistry vs. Batch Processing
| Feature | Batch Processing | Continuous Flow Chemistry |
| Safety | Handling of large volumes of hazardous materials; risk of thermal runaway. | Small reaction volumes enhance safety; superior heat transfer prevents runaway reactions. ajinomoto.comcontractpharma.com |
| Control | Limited control over mixing and temperature gradients in large vessels. | Precise control over temperature, pressure, and residence time. aurigeneservices.com |
| Scalability | "Scale-up" is complex and can alter reaction outcomes. | "Scale-out" by running multiple reactors in parallel is straightforward and predictable. gatech.edu |
| Efficiency | Often requires isolation and purification of intermediates. | Enables multi-step "telescoped" reactions without intermediate isolation. nih.govuc.pt |
| Reproducibility | Can be variable between batches. | Highly consistent and reproducible due to precise parameter control. aurigeneservices.com |
Advanced Computational-Experimental Synergies for Rational Design
The synergy between computational modeling and experimental work is revolutionizing chemical research by enabling the rational design of molecules and processes. Future investigations into the chemistry of this compound will increasingly rely on theoretical calculations to predict reactivity, elucidate reaction mechanisms, and understand molecular properties before committing to lab-based synthesis.
Density Functional Theory (DFT) has become a powerful tool for studying pyridine derivatives. nih.gov It can be used to calculate properties such as frontier molecular orbital energies (HOMO/LUMO), which help predict the nucleophilic and electrophilic reactivity of different sites on the molecule. nih.gov This is particularly valuable for a di-halogenated pyridine, allowing chemists to predict the relative reactivity of the C-Br versus the C-Cl bond in cross-coupling reactions. Computational studies can also model the energy profiles of entire reaction pathways, identifying transition states and intermediates to explain observed regioselectivity or to design catalysts that favor a desired outcome. oberlin.eduresearchgate.net For example, reactive force field molecular dynamics simulations can even model complex processes like combustion, providing insights into reaction mechanisms at an atomic level. ucl.ac.uk This integrated computational-experimental approach accelerates the discovery process, reduces the number of trial-and-error experiments, and leads to more efficient and innovative synthetic strategies.
Unveiling Novel Reactivity Modalities for Unique Functionalization
A major frontier in synthetic chemistry is the development of novel methods to functionalize existing molecular scaffolds in a selective and efficient manner. For this compound, future research will focus on exploiting its unique electronic and structural features to install new functional groups with high precision.
Direct C–H functionalization is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. beilstein-journals.orgeurekaselect.combenthamdirect.comrsc.org While the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom pose challenges, new transition-metal-catalyzed methods are emerging to selectively activate C–H bonds at the C2, C3, and C4 positions. beilstein-journals.orgnih.gov An alternative approach involves the temporary modification of the nitrogen atom, for instance, by forming a pyridine N-oxide, which can direct arylation specifically to the C2 position. acs.org
The presence of two different halogen atoms on the ring (bromine and chlorine) offers a powerful handle for sequential and site-selective cross-coupling reactions. Given the generally higher reactivity of C-Br bonds compared to C-Cl bonds in palladium-catalyzed reactions, future work will explore the selective functionalization of the C5 position via Suzuki, Buchwald-Hartwig, or Sonogashira coupling, leaving the C6-chloro substituent available for a subsequent, different transformation. nih.govacs.orgresearchgate.net Furthermore, innovative coupling partners, such as pyridine sulfinates, are being developed as highly effective alternatives to traditional boronic acids, especially for challenging 2-substituted pyridines. rsc.org
Expanding the Scope of Material Science Applications
While much of the focus on pyridine derivatives is in medicinal chemistry, their unique electronic and coordinating properties make them valuable building blocks for advanced materials. Future research will explore the incorporation of the this compound scaffold into functional materials.
The pyridine moiety is a fundamental component in ligands for coordination chemistry. acs.org By reacting the aminomethyl group or the pyridine nitrogen with metal ions, it is possible to construct metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and sensing. The two halogen atoms provide reactive sites for post-synthetic modification of such materials.
Furthermore, pyridine-containing compounds are integral to the field of organic electronics. They can be used to create heteroarylpyridine and terpyridine structures, which are employed in the design of organic light-emitting diodes (OLEDs), solar cells, and sensors. acs.org The bromo- and chloro-substituents on this compound serve as handles for polymerization reactions or for grafting the molecule onto surfaces, opening up possibilities for creating novel polymers and surface-modified materials with tailored electronic and optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
